diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate
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Overview
Description
The compound is a derivative of triazole . Triazoles are a class of compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of study . These compounds are often synthesized under the conditions of green chemistry without the use of solvent and catalysts .Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by a five-membered ring with two carbon atoms and three nitrogen atoms . The specific structure of “diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate” could not be found in the search results.Chemical Reactions Analysis
Triazole derivatives have been studied for their inhibition properties against xanthine oxidase (XO) activity . All dimethanol and dicarboxylate derivatives exhibited significant inhibition activities .Scientific Research Applications
Synthesis and Biological Activity :A series of 1,2,4-triazole derivatives were synthesized starting from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate. These compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities, demonstrating their potential in medical and biological research (Özil, Bodur, Ülker, & Kahveci, 2015).
Cytostatic and Trichomonacide Activities :Research on the reduction of 1-methyl- and 1-benzyl-diethylpyrazole-3,5-dicarboxylates showed the formation of compounds with significant cytostatic activities in vitro cultures of HeLa cells and trichomonacide activities, highlighting their potential in cancer research and treatment of parasitic infections (Iturrino et al., 1987).
Anticorrosion Agent :A novel triazole derivative demonstrated excellent anticorrosion properties for mild steel in acid environments. This application is crucial for material science and engineering, indicating the compound's role in protecting metals against corrosion (Rahmani et al., 2019).
Spectroscopic Characterization and Crystal Structure :The structure of similar compounds has been characterized through spectroscopic methods and crystallography, providing insights into their chemical behavior and interaction with other substances. This foundational work supports further application in materials science and drug design (Anuradha et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O5/c1-3-32-22(30)20-21(23(31)33-4-2)28(26-25-20)15-19(29)27(14-16-8-6-5-7-9-16)18-12-10-17(24)11-13-18/h5-13H,3-4,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLCFWSYYIEEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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